(2S)-2-[2-(4-fluorophenyl)acetamido]-3-hydroxypropanoic acid (2S)-2-[2-(4-fluorophenyl)acetamido]-3-hydroxypropanoic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC16577489
InChI: InChI=1S/C11H12FNO4/c12-8-3-1-7(2-4-8)5-10(15)13-9(6-14)11(16)17/h1-4,9,14H,5-6H2,(H,13,15)(H,16,17)/t9-/m0/s1
SMILES:
Molecular Formula: C11H12FNO4
Molecular Weight: 241.22 g/mol

(2S)-2-[2-(4-fluorophenyl)acetamido]-3-hydroxypropanoic acid

CAS No.:

Cat. No.: VC16577489

Molecular Formula: C11H12FNO4

Molecular Weight: 241.22 g/mol

* For research use only. Not for human or veterinary use.

(2S)-2-[2-(4-fluorophenyl)acetamido]-3-hydroxypropanoic acid -

Specification

Molecular Formula C11H12FNO4
Molecular Weight 241.22 g/mol
IUPAC Name (2S)-2-[[2-(4-fluorophenyl)acetyl]amino]-3-hydroxypropanoic acid
Standard InChI InChI=1S/C11H12FNO4/c12-8-3-1-7(2-4-8)5-10(15)13-9(6-14)11(16)17/h1-4,9,14H,5-6H2,(H,13,15)(H,16,17)/t9-/m0/s1
Standard InChI Key VDWQDGFQPOZFJJ-VIFPVBQESA-N
Isomeric SMILES C1=CC(=CC=C1CC(=O)N[C@@H](CO)C(=O)O)F
Canonical SMILES C1=CC(=CC=C1CC(=O)NC(CO)C(=O)O)F

Introduction

Structural and Molecular Characteristics

Chemical Identity

The compound belongs to the class of α-hydroxy acids with a molecular formula of C₁₁H₁₂FNO₄ and a molecular weight of 241.22 g/mol . Its IUPAC name, (2S)-2-[[2-(4-fluorophenyl)acetyl]amino]-3-hydroxypropanoic acid, reflects its stereochemistry at the second carbon (S-configuration) and functional groups .

Key Structural Features:

  • Fluorophenyl group: A 4-fluorophenyl moiety enhances lipophilicity and potential receptor interactions.

  • Acetamido linkage: Connects the fluorophenyl group to the serine backbone, influencing stability and bioavailability.

  • Hydroxypropanoic acid: Contributes to hydrogen-bonding capacity and solubility .

Spectroscopic and Physicochemical Data

  • SMILES Notation: C1=CC(=CC=C1CC(=O)N[C@@H](CO)C(=O)O)F .

  • InChI Key: VDWQDGFQPOZFJJ-VIFPVBQESA-N .

  • Predicted Collision Cross Section (CCS): Varies by adduct, e.g., 152.3 Ų for [M+H]+ and 150.0 Ų for [M-H]⁻ .

Table 1: Predicted CCS Values for Major Adducts

Adductm/zCCS (Ų)
[M+H]+242.08232152.3
[M+Na]+264.06426159.9
[M-H]-240.06776150.0

Synthesis and Chemical Reactivity

Synthetic Routes

Industrial synthesis typically involves multi-step processes, including:

  • Acylation of L-serine: Reacting L-serine with 2-(4-fluorophenyl)acetyl chloride to form the acetamido intermediate.

  • Hydroxypropanoic acid formation: Oxidation or reduction steps to introduce the carboxylic acid group.

  • Stereochemical control: Chiral resolution or asymmetric synthesis to ensure the S-configuration .

Reactivity Profile

  • Oxidation: The hydroxy group may oxidize to a ketone under strong conditions.

  • Esterification: Carboxylic acid reacts with alcohols to form esters, enhancing membrane permeability.

  • Amide bond stability: Resistant to hydrolysis under physiological pH, ensuring metabolic stability .

CompoundTargetEffect
(2S)-2-[2-(4-Fluorophenyl)acetamido]-3-hydroxypropanoic acidUndeterminedHypothesized NMDA modulation
D-serineNMDA receptorCo-agonist, synaptic plasticity
L-serinePhosphorylated pathwayNeurogenesis, one-carbon metabolism

Research Gaps and Future Directions

  • Target Identification: High-throughput screening to elucidate molecular targets.

  • In Vivo Efficacy: Animal models of neurodegeneration or inflammation .

  • Stereochemical Optimization: Comparing (2S) vs. (2R) configurations for activity .

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